molecular formula C15H14N2O B1621263 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol CAS No. 889955-12-8

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol

Cat. No.: B1621263
CAS No.: 889955-12-8
M. Wt: 238.28 g/mol
InChI Key: JBYLMCZNJRMUCA-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties

Biochemical Analysis

Cellular Effects

The effects of 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzodiazepines have been shown to affect the expression of genes related to neurotransmitter synthesis and release . In cellular models, this compound may alter the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to the GABA receptor, which enhances the receptor’s affinity for GABA and increases chloride ion influx into neurons . This hyperpolarizes the neuronal membrane, making it less excitable and leading to the compound’s sedative and anxiolytic effects. Additionally, this compound may inhibit or activate other enzymes and proteins, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that benzodiazepines can degrade over time, leading to a decrease in their efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to benzodiazepines can result in tolerance, where higher doses are required to achieve the same effect. Additionally, long-term use may lead to changes in cellular function, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it may cause toxicity, including respiratory depression, motor impairment, and potential neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects, while exceeding this range leads to adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound. The interaction with cofactors and other enzymes in the metabolic pathways can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. The distribution within tissues can vary, with higher concentrations in the brain and other organs involved in its metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. The localization to specific organelles can affect the compound’s efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol can be achieved through various methods. One eco-friendly approach involves the use of non-toxic basic alumina as a reusable catalyst under microwave irradiation. This method offers high yields, short reaction durations, and operational simplicity . Another method involves the synthesis of benzodiazepines from aminobenzophenones under mild conditions, often carried out under solvent-free conditions .

Industrial Production Methods

Industrial production methods for benzodiazepines typically involve large-scale synthesis using continuous flow chemistry. This method allows for the efficient production of benzodiazepines with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, alprazolam, and clonazepam. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties .

Uniqueness

What sets 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol apart is its specific substitution pattern, which may confer unique biological activities and pharmacological properties. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,16,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYLMCZNJRMUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378030
Record name 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889955-12-8
Record name 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 2
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 3
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 4
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 5
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 6
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol

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